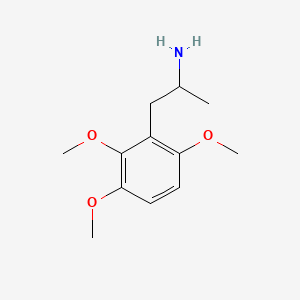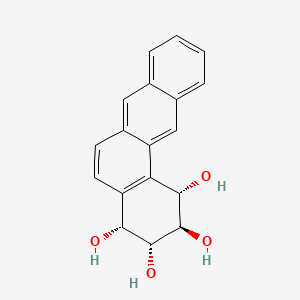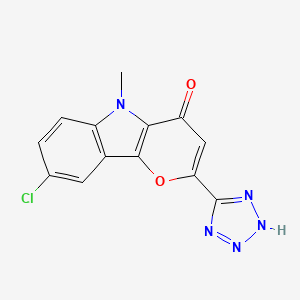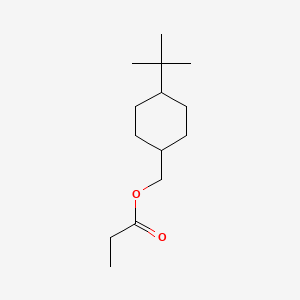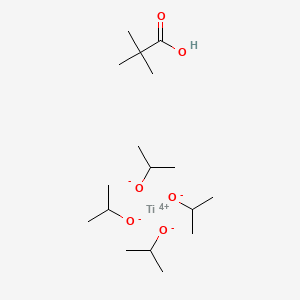
4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, benzoate, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, benzoate, dihydrochloride is a complex organic compound with a unique structure that includes a piperidinol core, a phenyl group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, benzoate, dihydrochloride typically involves multiple steps, starting with the preparation of the piperidinol core. This can be achieved through the reduction of the corresponding piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride. The phenyl group is introduced via a Friedel-Crafts acylation reaction, followed by the formation of the benzoate ester through esterification with benzoic acid. The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for the reduction and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, benzoate, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The piperidinol core can be oxidized to form the corresponding piperidone.
Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alcohols and amines can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include the corresponding piperidone, cyclohexyl derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, benzoate, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, benzoate, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinol core may interact with enzyme active sites, while the phenyl group can engage in π-π interactions with aromatic residues. The benzoate ester may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-4-piperidinol: Shares the piperidinol core and phenyl group but lacks the benzoate ester and additional substituents.
4-Hydroxy-4-phenylpiperidine: Similar structure but with a hydroxyl group instead of the benzoate ester.
4-Phenylpiperidin-4-ol: Another related compound with a similar core structure.
Uniqueness
4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, benzoate, dihydrochloride is unique due to its combination of a piperidinol core, phenyl group, and benzoate ester, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Propriétés
Numéro CAS |
28143-75-1 |
|---|---|
Formule moléculaire |
C28H40Cl2N2O2 |
Poids moléculaire |
507.5 g/mol |
Nom IUPAC |
[5-(azepan-1-ylmethyl)-1,2,5-trimethyl-4-phenylpiperidin-4-yl] benzoate;dihydrochloride |
InChI |
InChI=1S/C28H38N2O2.2ClH/c1-23-20-28(25-16-10-7-11-17-25,32-26(31)24-14-8-6-9-15-24)27(2,21-29(23)3)22-30-18-12-4-5-13-19-30;;/h6-11,14-17,23H,4-5,12-13,18-22H2,1-3H3;2*1H |
Clé InChI |
CXNDUTSUJZVOIT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(CN1C)(C)CN2CCCCCC2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline](/img/structure/B12803175.png)

![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)


